molecular formula C7H4ClNO6S B2823475 3-(Chlorosulfonyl)-4-nitrobenzoic acid CAS No. 871243-31-1

3-(Chlorosulfonyl)-4-nitrobenzoic acid

Cat. No.: B2823475
CAS No.: 871243-31-1
M. Wt: 265.62
InChI Key: UPBCHHVCBIGZJB-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO6S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group at the third position and a nitro group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4-nitrobenzoic acid typically involves the chlorosulfonation of 4-nitrobenzoic acid. The process can be summarized as follows:

    Chlorosulfonation: 4-nitrobenzoic acid is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as methanol or ethanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Chlorosulfonation: Using industrial reactors, 4-nitrobenzoic acid is chlorosulfonated with chlorosulfonic acid.

    Continuous Purification: The product is continuously purified using industrial crystallizers and filtration systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-nitrobenzoic acid and sulfur dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a typical reducing agent.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or water can be used for hydrolysis.

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Amino Derivatives: Formed from the reduction of the nitro group.

    4-Nitrobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

3-(Chlorosulfonyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the preparation of sulfonamide derivatives, which have potential biological activities such as antibacterial and antifungal properties.

    Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl and nitro functionalities, enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the nitro group.

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the nitro group.

    4-Nitrobenzoic acid: Lacks the chlorosulfonyl group.

Uniqueness

3-(Chlorosulfonyl)-4-nitrobenzoic acid is unique due to the presence of both chlorosulfonyl and nitro groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chlorosulfonyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCHHVCBIGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871243-31-1
Record name 3-(chlorosulfonyl)-4-nitrobenzoic acid
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